molecular formula C25H27N7O3 B2451355 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920206-95-7

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2451355
CAS No.: 920206-95-7
M. Wt: 473.537
InChI Key: KIZNLXYIESOYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C25H27N7O3 and its molecular weight is 473.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is part of a broader category of chemicals that have been synthesized for their antimicrobial properties. Similar compounds have been created through reactions involving various ester ethoxycarbonylhydrazones with primary amines. This process has led to the synthesis of derivatives that have shown good to moderate activities against various microorganisms, suggesting potential applications in combating bacterial and fungal infections (Bektaş et al., 2007).

Antihypertensive and Antifungal Applications

Another area of application is in the development of antihypertensive agents. Compounds structurally related to the one mentioned have been synthesized, showing promising results in in vitro and in vivo tests for their antihypertensive activity. This indicates potential for the development of new therapeutic agents in the treatment of high blood pressure (Bayomi et al., 1999). Additionally, novel analogues of azole class antifungals have been synthesized, showing promising antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, which further illustrates the versatility of these compounds in developing treatments for a range of conditions (Mermer et al., 2018).

Synthesis of Novel Pyrimidines and Antitumor Activity

There is also research into the synthesis of new pyrimidines that hold potential antitumor activity. For instance, a simple, efficient, and one-pot procedure for synthesizing pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles incorporating a phenylsulfonyl moiety has been developed. These compounds have been evaluated as Aurora-A kinase inhibitors, with some showing potency comparable to known drugs, indicating their potential in cancer therapy (Shaaban et al., 2011).

Analgesic Efficacy and Safety

Furthermore, derivatives incorporating structures similar to the chemical have been evaluated for their analgesic efficacy and safety. This research has identified compounds with significant analgesic potency, surpassing that of aspirin in certain tests, showcasing the potential for developing nonopioid, nonantiinflammatory analgesics (Savelon et al., 1998).

Properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-3-34-20-10-8-19(9-11-20)32-25-23(28-29-32)24(26-17-27-25)31-14-12-30(13-15-31)22(33)16-35-21-7-5-4-6-18(21)2/h4-11,17H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZNLXYIESOYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.